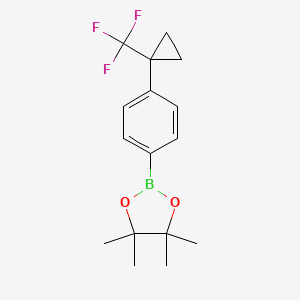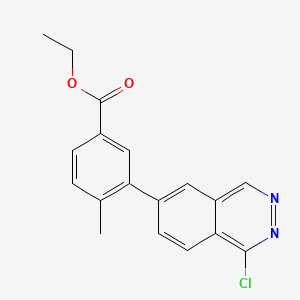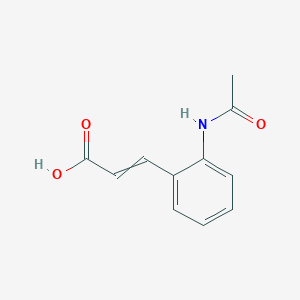
2-Nitro-5-(trifluoromethoxy)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H5BrF3NO3 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzyl bromide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-nitro-5-(trifluoromethoxy)benzyl alcohol.
Bromination: The alcohol is then subjected to bromination using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Reaction Conditions: The reaction mixture is stirred for a specific period, usually around 30 minutes to 1 hour, and then quenched with water. The product is extracted using an organic solvent and purified by distillation or recrystallization.
Industrial Production Methods:
Industrial production methods for 2-nitro-5-(trifluoromethoxy)benzyl bromide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, automated control systems for temperature and reaction time, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Nitro-5-(trifluoromethoxy)benzyl bromide can undergo nucleophilic substitution reactions where the bromide group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogenation reactions are carried out under atmospheric or elevated pressure of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions using SnCl2 are performed in acidic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Reduction Products: The primary product of reduction is 2-amino-5-(trifluoromethoxy)benzyl bromide.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: 2-Nitro-5-(trifluoromethoxy)benzyl bromide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of bioreductive drugs, such as nitroimidazooxazine derivatives, which have shown potential in the treatment of tuberculosis.
Industry:
Mecanismo De Acción
The mechanism of action of 2-nitro-5-(trifluoromethoxy)benzyl bromide primarily involves its reactivity towards nucleophiles and reducing agentsThe nitro group can undergo reduction to form an amine, which can further participate in various chemical transformations .
Comparación Con Compuestos Similares
2-Nitrobenzyl bromide: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl bromide: Lacks the nitro group but contains the trifluoromethoxy and benzyl bromide moieties.
Uniqueness:
2-Nitro-5-(trifluoromethoxy)benzyl bromide is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C8H5BrF3NO3 |
|---|---|
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-3-6(16-8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2 |
Clave InChI |
WVEQOTDSEYBKTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate](/img/structure/B8692460.png)

![N-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B8692468.png)
![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)






